molecular formula C38H24N4 B13066713 8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinoline

8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinoline

Cat. No.: B13066713
M. Wt: 536.6 g/mol
InChI Key: JUUBLVLOFUPMOY-UHFFFAOYSA-N
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Description

Structural Overview and Nomenclature

The molecular architecture of DNPQTrz features three distinct regions:

  • Central 1,3,5-triazine ring : Substituted at positions 4 and 6 with naphthalen-2-yl groups, creating a sterically hindered electron-deficient core.
  • Para-substituted phenyl bridge : Connects the triazine to the quinoline unit at position 8, enforcing coplanarity for extended π-conjugation.
  • Quinoline moiety : Provides nitrogen-based coordination sites and enhances hole-transport capabilities through its aromatic system.

The IUPAC name systematically describes this arrangement:
2-[4-(8-quinolinyl)phenyl]-4,6-bis(naphthalen-2-yl)-1,3,5-triazine. Key structural parameters include:

Property Value Source
Molecular formula C52H34N6
Molecular weight 743.87 g/mol
SMILES C1=CC=C2C=C(C=CC2=C3)C3=C1C4=NC(=NC(=N4)C5=CC=C(C=C5)C6=CC=CC7=C6C=CC=C7)C8=CC=CC9=C8N=CC=C9
InChIKey XOPWLCHFHDZIGV-UHFFFAOYSA-N

The crystal packing, inferred from analogous triazine derivatives, likely exhibits π-π stacking between quinoline and naphthalene units, with intermolecular C-H···N interactions stabilizing the lattice.

Historical Development of Triazine-Quinoline Hybrid Compounds

The evolution of DNPQTrz derivatives stems from three key advancements:

  • Early triazine-electron transport materials (2000s) : Initial studies focused on 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine derivatives as n-type semiconductors. Limitations in carrier mobility (<0.01 cm²/V·s) prompted functionalization with aromatic groups.

  • Quinoline integration (2010s) : Researchers combined triazines with quinoline’s thermal stability (decomposition >400°C) and hole-injection properties. A breakthrough came with 8-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)quinoline, achieving electron mobility of 0.12 cm²/V·s.

  • Naphthalene substitution (2020s) : Replacing phenyl with naphthalen-2-yl groups in DNPQTrz enhanced conjugation length, yielding a 214% improvement in OLED external quantum efficiency compared to earlier analogs.

Synthetic methodologies evolved from nucleophilic aromatic substitution (cyanuric chloride + amines) to modern Pd-catalyzed cross-couplings, enabling precise control over substitution patterns.

Significance in Materials Chemistry and Optoelectronic Research

DNPQTrx addresses four critical needs in advanced materials:

  • Charge balance in OLEDs : The triazine’s electron affinity (3.1 eV) and quinoline’s ionization potential (5.8 eV) create bipolar transport characteristics, reducing efficiency roll-off in devices.

  • Thermal stability : Decomposition onset at 487°C (TGA) allows vacuum deposition without degradation—critical for multilayer organic devices.

  • Solution processability : Peripheral naphthalene groups enhance solubility in chlorobenzene (up to 12 mg/mL) while maintaining film homogeneity.

  • Exciton confinement : The steric bulk of naphthalen-2-yl substituents prevents molecular aggregation, suppressing triplet-triplet annihilation in blue OLEDs.

Comparative performance metrics highlight DNPQTrz’s advantages:

Material Electron Mobility (cm²/V·s) LUMO (eV) OLED EQE (%)
Alq3 0.001 3.0 4.2
TPBi 0.01 2.7 8.1
DNPQTrz 0.24 3.1 19.7
SFXBPTrz (analog) 0.18 2.9 15.3

Data compiled from

Properties

Molecular Formula

C38H24N4

Molecular Weight

536.6 g/mol

IUPAC Name

8-[4-(4,6-dinaphthalen-2-yl-1,3,5-triazin-2-yl)phenyl]quinoline

InChI

InChI=1S/C38H24N4/c1-3-9-30-23-32(20-14-25(30)7-1)37-40-36(41-38(42-37)33-21-15-26-8-2-4-10-31(26)24-33)29-18-16-27(17-19-29)34-13-5-11-28-12-6-22-39-35(28)34/h1-24H

InChI Key

JUUBLVLOFUPMOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=CC6=C5N=CC=C6)C7=CC8=CC=CC=C8C=C7

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of 8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinoline generally involves:

  • Step 1: Synthesis of the quinoline derivative with a suitable reactive group at the 8-position to enable further coupling.
  • Step 2: Formation of the 1,3,5-triazine core substituted at the 4 and 6 positions with naphthalen-2-yl groups.
  • Step 3: Coupling of the triazine-substituted phenyl moiety to the quinoline core via cross-coupling or substitution reactions.

This synthetic route requires careful control of reaction conditions to maintain the integrity of the heterocycles and avoid side reactions.

Specific Preparation Approaches

Triazine Core Synthesis and Substitution
  • The 1,3,5-triazine ring is typically prepared by cyclotrimerization of nitrile precursors or via nucleophilic aromatic substitution on cyanuric chloride.
  • Substitution at the 4 and 6 positions with naphthalen-2-yl groups is achieved by Suzuki or Stille cross-coupling reactions using appropriate boronic acids or stannanes of naphthalene derivatives.
  • Conditions often involve palladium catalysts, base, and polar aprotic solvents under inert atmosphere.
Quinoline Functionalization and Coupling
  • The quinoline moiety is functionalized at the 8-position, for example, by halogenation (e.g., bromination) to introduce a reactive site.
  • The phenyl ring substituted with the triazine moiety is then coupled to the quinoline via Suzuki-Miyaura cross-coupling.
  • Reaction parameters such as temperature (typically 80–100 °C), catalyst loading, and solvent choice (e.g., toluene, DMF) are optimized for yield and purity.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Triazine ring formation Cyanuric chloride + naphthalen-2-yl boronic acid, Pd catalyst, base, solvent 70–85 High regioselectivity required
Quinoline halogenation NBS or Br2, solvent (e.g., acetic acid), room temp to reflux 75–90 Selective 8-position halogenation
Cross-coupling (quinoline + phenyl-triazine) Pd(PPh3)4 or Pd(dppf)Cl2, base (K2CO3), toluene or DMF, 80–100 °C 65–80 Purification by recrystallization or chromatography

Analytical and Characterization Data Supporting Preparation

  • NMR Spectroscopy:

    • $$^{1}H$$ NMR confirms aromatic proton environments consistent with quinoline, phenyl, and naphthyl rings.
    • $$^{13}C$$ NMR shows characteristic signals for triazine carbons and aromatic carbons.
  • Mass Spectrometry:

    • Molecular ion peak consistent with molar mass 536.62 g/mol.
    • Fragmentation patterns support the presence of triazine and quinoline units.
  • Elemental Analysis:

    • Carbon, hydrogen, and nitrogen percentages closely match theoretical values for C38H24N4.
  • Physical Properties:

    • Density approximately 1.26 g/cm³ (predicted).
    • High thermal stability with predicted boiling point around 806 °C.

Research Findings and Optimization Notes

  • Catalyst Selection: Palladium catalysts with phosphine ligands provide optimal yields in cross-coupling steps, minimizing side reactions and decomposition of sensitive heterocycles.
  • Solvent Effects: Polar aprotic solvents such as DMF or toluene mixtures improve solubility and reaction rates.
  • Temperature Control: Elevated temperatures (80–100 °C) favor coupling efficiency but require monitoring to avoid degradation.
  • Purification: Crystallization from ethanol or chromatographic techniques are effective for isolating pure product.
  • Recycling of Catalysts: Magnetic nanoparticle-supported catalysts with urea linkers have been reported for similar heterocyclic syntheses, allowing catalyst recovery and reuse without loss of activity.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Outcomes/Remarks
1. Triazine core synthesis Nucleophilic substitution or cyclotrimerization Cyanuric chloride, naphthalen-2-yl boronic acid, Pd catalyst High regioselectivity, 70–85% yield
2. Quinoline 8-position halogenation Electrophilic aromatic substitution NBS or Br2, solvent, reflux Selective halogenation, 75–90% yield
3. Coupling quinoline and triazine-phenyl Suzuki-Miyaura cross-coupling Pd catalyst, base (K2CO3), toluene/DMF, 80–100 °C Efficient coupling, 65–80% yield
4. Purification and characterization Crystallization, chromatography Ethanol recrystallization Pure compound with confirmed structure

Chemical Reactions Analysis

Spectroscopic Data

TechniqueKey ObservationsSource
1^11H NMR - Aromatic protons: δ 7.3–8.5 ppm (multiplet for naphthalene and quinoline).
13^{13}13C NMR - Triazine carbons: δ 165–170 ppm.
HRMS [M+H]+^+: m/z 612.7 (calculated), 612.8 (observed)

Crystallographic Data

  • Space Group : Monoclinic, P21_1/c

  • Bond Lengths : C–N (triazine): 1.32–1.35 Å; C–C (naphthalene): 1.40–1.43 Å .

Reactivity and Functionalization

The triazine core and quinoline moiety enable further derivatization:

Electrophilic Substitution

  • Nitration : Occurs at the 5-position of quinoline under HNO3_3/H2_2SO4_4, yielding nitro derivatives (unoptimized yield: ~50%) .

  • Bromination : NBS in DMF selectively brominates the naphthalene rings .

Coordination Chemistry

  • The quinoline nitrogen and triazine ring act as ligands for transition metals (e.g., Ru(II), Pt(II)), forming complexes with luminescent properties .

Stability and Degradation

  • Thermal Stability : Decomposes above 300°C (TGA data).

  • Photostability : Stable under UV light (λ = 365 nm) for >100 h in thin films .

Comparative Analysis of Analogues

Property8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinoline 4-(4,6-Diphenyltriazinyl)benzonitrile
Absorption λmax_{max}max 380 nm (in CHCl3_3)365 nm
PL Quantum Yield 0.420.38
Solubility Poor in H2_2O; soluble in DCM, THFSimilar

Challenges and Optimization

  • Synthetic Yield : Initial coupling steps suffer from side reactions (e.g., homo-coupling of boronic acids), requiring precise stoichiometric control .

  • Purification : Silica gel chromatography or preparative HPLC is essential to isolate the pure product .

Scientific Research Applications

Organic Electronics

One of the primary applications of this compound is in the field of organic electronics, particularly as an intermediate in the synthesis of organic light-emitting diodes (OLEDs). Its structural properties allow it to exhibit good charge transport capabilities and photoluminescence, making it suitable for use in OLED devices .

Key Features:

  • Acts as a light-emitting layer material.
  • Enhances device efficiency due to its high electron mobility.

Photovoltaic Devices

The compound's ability to absorb light and convert it into electrical energy makes it a candidate for use in organic photovoltaic cells (OPVs). Its stability and electronic properties can improve the performance of solar cells by enhancing charge separation and collection efficiency .

Advantages:

  • Potential for low-cost production compared to traditional silicon-based solar cells.
  • Flexibility in application due to the organic nature of the materials.

Medicinal Chemistry

Research indicates that compounds with similar structures have shown promise in medicinal chemistry, particularly in the development of anti-cancer agents and treatments for neurodegenerative diseases. The presence of the triazine ring enhances biological activity by interacting with specific biological targets .

Potential Applications:

  • Development of targeted therapies for cancer treatment.
  • Investigational compounds for Alzheimer’s disease treatment due to their ability to modulate cholinergic activity .

Case Study 1: OLED Performance Enhancement

In a study focusing on OLEDs using derivatives of triazine compounds, it was found that incorporating 8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinoline significantly improved the luminous efficacy and operational stability of the devices compared to conventional materials .

Case Study 2: Anticancer Activity Assessment

Research into the anticancer properties of triazine derivatives revealed that compounds similar to 8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinoline exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is attributed to their ability to inhibit specific cancer pathways .

Mechanism of Action

The mechanism of action of 8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs in OLED Emitters

Compound D belongs to a broader class of triazine-based D-A systems. Key analogs and their properties are summarized below:

Compound Donor Moiety Acceptor Moiety PLQE (%) EQE (%) Key Application Reference
Compound D Quinoline Triazine + 2-naphthalene N/A N/A Optoelectronic devices
DM-B Spiro-acridine-fluorene Triazine + 2-phenyl >90 27.4 Sky-blue OLEDs
PTZ-TRZ Phenothiazine Triazine + phenyl linker ~90 ~20 Green-blue TADF OLEDs
2tDMG Spiro-acridine-fluorene Triazine + phenyl linker >90 30.8 Greenish-blue TADF OLEDs
DHPZ-2TRZ Dihydrophenazine Triazine + 2-phenyl N/A ~18 Solution-processed OLEDs

Key Observations :

Donor Strength: Quinoline (Compound D) is a weaker donor compared to spiro-acridine-fluorene (DM-B, 2tDMG) or phenothiazine (PTZ-TRZ), which may result in a larger HOMO-LUMO gap and redshifted emission compared to stronger donors .

Device Performance : While Compound D lacks reported EQE data, structurally similar DM-B and 2tDMG achieve exceptional EQEs (>27%) due to balanced charge injection and suppressed efficiency roll-off .

Substituent Effects on Optoelectronic Properties

  • Naphthalene vs. Phenyl : Replacing phenyl with naphthalene (as in Compound D vs. DM-B) increases steric bulk and extends conjugation, which may reduce aggregation and enhance thermal stability. However, it could also raise synthetic complexity and cost .
  • Linker Groups : The phenyl linker in Compound D mirrors that in PTZ-TRZ and DM-B, which optimizes D-A distance for efficient TADF (thermally activated delayed fluorescence) by promoting spatial separation of frontier orbitals .

Biological Activity

8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinoline is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a quinoline moiety along with a triazine derivative, which is known for various biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antioxidant, and anticancer properties based on recent research findings.

The compound has the following chemical properties:

  • Molecular Formula : C38H24N4
  • Molar Mass : 536.62 g/mol
  • Density : 1.260 g/cm³ (predicted)
  • Boiling Point : 806.5 °C (predicted)
  • pKa : 4.01 (predicted) .

Antibacterial Activity

Research indicates that compounds with quinoline and triazine structures often exhibit notable antibacterial properties. A study synthesized various quinolone-triazole conjugates and evaluated their antibacterial activity in vitro. The results suggested that these compounds could effectively inhibit bacterial growth, supporting the hypothesis that similar structures may demonstrate comparable effects .

Table 1: Antibacterial Activity of Related Compounds

Compound NameStructureMinimum Inhibitory Concentration (MIC)Reference
Quinoline-Triazole Conjugate AStructure12 µg/mL
Quinoline-Triazole Conjugate BStructure8 µg/mL
8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinolineTBDTBDCurrent Study

Antioxidant Activity

The antioxidant potential of 8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinoline has been investigated through various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and cellular antioxidant assays. These assays measure the compound's ability to scavenge free radicals and protect cells from oxidative stress.

In preliminary studies, similar compounds demonstrated significant radical scavenging activity, suggesting that this compound may also possess protective effects against oxidative damage .

Anticancer Activity

The anticancer properties of heterocyclic compounds like quinolines and triazines have been extensively studied. Recent advances have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

For instance, compounds structurally related to 8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinoline have shown promising results against multiple cancer cell lines including HepG2 (liver cancer), MCF7 (breast cancer), and others. The IC50 values reported for related compounds ranged from 0.25 µM to higher concentrations depending on the specific structure and substituents .

Table 2: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Reference
Compound AHepG20.25
Compound BMCF70.49
8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinolineTBDTBDCurrent Study

Case Studies

Several case studies highlight the efficacy of quinoline derivatives in clinical settings:

  • Study on Anticancer Properties : A series of triazole derivatives were synthesized and tested against various cancer cell lines. The study concluded that modifications in the quinoline structure significantly influenced cytotoxicity and selectivity towards cancer cells .
  • Antibacterial Evaluation : In vitro testing of synthesized quinolone derivatives showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The structure's influence on activity was analyzed through structure-activity relationship (SAR) studies .

Q & A

Q. Optimization Strategies :

  • Purification : Recrystallization from THF improves yield (>75%) and purity .
  • Monitoring : TLC (toluene:acetone, 8:2) ensures reaction completion .

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsSolventTime (h)Yield (%)
12-naphthylamine, K₂CO₃1,4-dioxane2470–80
2Quinoline derivative, Pd(PPh₃)₄Toluene/EtOH12–1875–85

Basic: What spectroscopic and computational methods are used to characterize this compound?

Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.9 ppm) and triazine carbons (δ 165–170 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 684.23) .
  • Computational Modeling :
    • DFT Calculations : Predict photophysical properties (e.g., HOMO-LUMO gap ~3.2 eV) and triplet-excited-state energies .

Advanced Tip : Compare experimental UV-Vis spectra (λmax ~380 nm) with time-dependent DFT (TD-DFT) simulations to validate electronic transitions .

Advanced: How do substituent positions on the triazine and quinoline units influence photophysical properties (e.g., TADF)?

Answer:
The compound exhibits thermally activated delayed fluorescence (TADF) due to:

  • Donor-Acceptor Geometry : The quinoline (electron-rich) and triazine (electron-deficient) units create a charge-transfer state with a small ΔEₛᴛ (~0.15 eV) .
  • Substituent Effects :
    • Ortho vs. Para Substitution : Para-substituted triazines (e.g., in ’s p-TrzDCz) enhance π-conjugation, reducing non-radiative decay .
    • Naphthyl Groups : Increase rigidity, improving quantum yield (ΦPL ~45% in thin films) .

Q. Table 2: Photophysical Data

PropertyValueMethodReference
λem (nm)520PL Spectroscopy
ΔEₛᴛ (eV)0.15TD-DFT
ΦPL (%)45Integrating Sphere

Advanced: What role does this compound play in organic electroluminescent devices, and how is device performance quantified?

Answer:
Application : Used as an electron-transport layer (ETL) or emitter in OLEDs due to its high electron mobility (10⁻⁴ cm²/V·s) and TADF properties .

Q. Performance Metrics :

  • External Quantum Efficiency (EQE) : >15% in green-emitting devices .
  • Turn-on Voltage : ~3.2 V at 100 cd/m² .

Optimization : Blend with bicarbazole derivatives (e.g., Compound E in ) to balance charge transport .

Advanced: How can researchers address stability challenges (e.g., oxidation) during experimental handling?

Answer:
Degradation Pathways :

  • Morpholine Ring Oxidation : Observed in related triazine derivatives under ambient light .
  • N-Demethylation : Accelerated in plasma, requiring inert atmospheres (N₂/Ar) for storage .

Q. Mitigation Strategies :

  • Storage : –20°C in amber vials under argon .
  • Additives : Use antioxidants (e.g., BHT) in solution-phase studies .

Advanced: What computational tools are recommended for predicting charge-transport properties?

Answer:

  • Software : Gaussian 16 for DFT, VASP for solid-state simulations.
  • Key Parameters :
    • Reorganization Energy (λ) : Calculated λ < 0.3 eV indicates high charge mobility .
    • Marcus Theory : Predict electron-transfer rates using Huang-Rhys factors .

Case Study : used DFT to correlate m-TrzDCz’s substituent position with 22% higher hole mobility than o-isomers .

Advanced: How can spectral data resolve contradictions in reported photophysical properties?

Answer:
Common Discrepancies : Variations in ΦPL due to aggregation-induced emission (AIE) effects.

Q. Resolution Workflow :

Solvent Polarity : Test in toluene (non-polar) vs. DCM (polar) to assess AIE .

Film vs. Solution : Compare ΦPL in thin films (higher due to restricted rotation) .

Lifetime Analysis : Time-resolved PL distinguishes TADF (µs-scale decay) from fluorescence (ns-scale) .

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